1,1'-Biphenyl, 2,2',3,4,5',6-hexabromo-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a derivative of biphenyl where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high stability and resistance to degradation, making it a persistent organic pollutant (POP).
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full substitution . Industrial production methods often involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its high stability.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products depend on the type of reaction but can include various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their environmental impact.
Biology and Medicine: Research focuses on its toxicological effects and its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- exerts its effects involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The molecular targets include the aryl hydrocarbon receptor (AhR) and the estrogen receptor, which are involved in regulating gene expression and hormonal balance .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- can be compared with other polybrominated biphenyls such as:
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: Similar in structure but with different bromination pattern.
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexabromo-: Another isomer with distinct properties.
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: A chlorinated analogue with different environmental and biological effects.
These comparisons highlight the uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- in terms of its specific bromination pattern and its resulting chemical and biological properties.
Properties
CAS No. |
119264-52-7 |
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Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H |
InChI Key |
HHVQNEPCJRJARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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